molecular formula C19H20N4O3S B12187307 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide

Cat. No.: B12187307
M. Wt: 384.5 g/mol
InChI Key: AQRXAUZPKQTQCQ-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

IUPAC Nomenclature and Systematic Identification

The systematic name 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide follows IUPAC conventions by prioritizing functional group hierarchy and stereochemical descriptors. Key components include:

  • Thiazolidinone core : A five-membered ring with sulfur at position 1, carbonyl groups at positions 2 and 4, and a (5Z)-benzylidene substituent.
  • Propanamide linker : A three-carbon chain connecting the thiazolidinone to the imidazole-propyl group.
  • Imidazole-propyl moiety : A 1H-imidazole ring attached via a propyl spacer.

The (5Z) configuration of the benzylidene double bond is critical for maintaining planar geometry, stabilized by conjugation with the thiazolidinone’s π-system.

Crystallographic Analysis and Conformational Studies

X-ray diffraction studies of analogous thiazolidinone derivatives reveal key structural insights:

  • Planarity : The benzylidene-thiazolidinone system adopts a near-planar conformation, with dihedral angles <5° between aromatic rings.
  • Hydrogen bonding : The propanamide carbonyl oxygen forms intramolecular hydrogen bonds with the imidazole N-H group (distance: 2.1–2.3 Å), stabilizing a folded conformation.
  • Crystal packing : Molecules stack via π-π interactions between benzylidene phenyl groups (interplanar spacing: 3.4–3.6 Å).

Table 1 : Selected crystallographic parameters for analogous compounds

Parameter Value Range
C-S bond length 1.67–1.72 Å
C=O bond length 1.21–1.23 Å
Torsion angle (C5-Z) 175–178°

Spectroscopic Profiling

¹H/¹³C Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆) :

    • Thiazolidinone C-H: δ 7.82 ppm (singlet, 1H)
    • Benzylidene protons: δ 7.45–7.62 ppm (multiplet, 5H)
    • Imidazole protons: δ 7.12 ppm (singlet, 1H), δ 8.32 ppm (singlet, 1H)
  • ¹³C NMR :

    • Thiazolidinone C=O: δ 170.5 ppm (C2), δ 165.8 ppm (C4)
    • Propanamide carbonyl: δ 168.2 ppm
    • Benzylidene carbons: δ 122.4–137.8 ppm
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Key absorptions :
    • ν(C=O): 1720 cm⁻¹ (thiazolidinone), 1665 cm⁻¹ (amide)
    • ν(C=N): 1580 cm⁻¹
    • ν(N-H): 3280 cm⁻¹ (imidazole)
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ : 285 nm (π→π* transition, benzylidene-thiazolidinone system)
  • Shoulder : 320 nm (n→π* transition, conjugated carbonyl groups)

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals characteristic fragmentation pathways:

  • Molecular ion : m/z 413.12 [M+H]⁺ (calc. 413.11)
  • Major fragments :
    • m/z 256.08: Loss of propanamide-imidazolepropyl chain
    • m/z 149.03: Benzylidene-thiazolidinone core
    • m/z 96.04: Imidazolium ion

Figure 1 : Proposed fragmentation mechanism via α-cleavage at the amide bond.

Computational Chemistry Approaches for 3D Structure Validation

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate experimental findings:

  • Optimized geometry : Planar thiazolidinone system with a 178° C5-Z-C1-C6 dihedral angle.
  • Frontier molecular orbitals :
    • HOMO (-5.32 eV): Localized on benzylidene-thiazolidinone π-system
    • LUMO (-1.87 eV): Distributed over propanamide carbonyl groups
  • Molecular electrostatic potential (MEP) : Negative potential集中在carbonyl oxygen atoms (-0.25 e/Å), facilitating hydrogen bond formation.

Table 2 : DFT-calculated vs. experimental bond lengths

Bond Calculated (Å) Experimental (Å)
C2=O 1.22 1.21
C4=O 1.24 1.23
C5-S 1.69 1.68

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide

InChI

InChI=1S/C19H20N4O3S/c24-17(21-8-4-10-22-12-9-20-14-22)7-11-23-18(25)16(27-19(23)26)13-15-5-2-1-3-6-15/h1-3,5-6,9,12-14H,4,7-8,10-11H2,(H,21,24)/b16-13-

InChI Key

AQRXAUZPKQTQCQ-SSZFMOIBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2,4-Thiazolidinedione (1.0 equiv) and substituted benzaldehyde (1.2 equiv) in ethanol or acetic acid.

  • Catalyst : Piperidine (5–10 mol%) or ammonium acetate.

  • Temperature : Reflux (70–80°C) for 6–12 hours.

  • Outcome : The reaction selectively yields the (5Z)-isomer due to thermodynamic stabilization of the conjugated enone system.

Example Protocol (adapted from):
2,4-Thiazolidinedione (5.0 g, 38 mmol) and benzaldehyde (4.4 mL, 43 mmol) were dissolved in 50 mL of glacial acetic acid. Ammonium acetate (3.0 g) was added, and the mixture was refluxed for 8 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized to afford (5Z)-5-benzylidene-2,4-thiazolidinedione (Yield: 82%; m.p. 215–217°C).

Functionalization at the 3-Position: Introduction of the Propanamide Side Chain

The 3-amino group of the thiazolidinedione core is replaced with a propanamide moiety through nucleophilic displacement or amide coupling .

Alkylation Followed by Aminolysis

  • Step 1 : Reaction of 5-benzylidene-2,4-thiazolidinedione with propanoyl chloride in the presence of a base (e.g., triethylamine).

  • Step 2 : Aminolysis of the intermediate acyl chloride with 3-(1H-imidazol-1-yl)propylamine.

Example Protocol :
(5Z)-5-Benzylidene-2,4-thiazolidinedione (2.0 g, 8.7 mmol) was suspended in dry dichloromethane (20 mL). Propanoyl chloride (1.1 mL, 12.1 mmol) and triethylamine (2.4 mL, 17.4 mmol) were added dropwise at 0°C. The mixture was stirred at room temperature for 4 hours, filtered, and concentrated. The crude product was dissolved in DMF (15 mL), and 3-(1H-imidazol-1-yl)propylamine (1.3 g, 10.4 mmol) was added. The reaction was heated at 60°C for 3 hours, cooled, and poured into ice-water. The precipitate was collected and purified via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) to yield the propanamide intermediate (Yield: 68%).

Direct Amide Coupling Using Carbodiimide Reagents

  • Reactants : 3-Amino-5-benzylidene-2,4-thiazolidinedione and propanoic acid derivative.

  • Coupling Agents : HOBt/EDCl or HBTU in DMF.

  • Temperature : 0°C to room temperature, 2–4 hours.

Incorporation of the Imidazole Propylamine Moiety

The N-[3-(1H-imidazol-1-yl)propyl] group is introduced via alkylation or solid-phase synthesis .

Alkylation of Imidazole

  • Reactants : Imidazole and 3-bromopropylamine hydrobromide in acetonitrile.

  • Base : Potassium carbonate (2.5 equiv).

  • Temperature : Reflux (80°C) for 12 hours.

Example Protocol :
Imidazole (1.36 g, 20 mmol) and 3-bromopropylamine hydrobromide (4.44 g, 20 mmol) were suspended in acetonitrile (30 mL). K₂CO₃ (5.52 g, 40 mmol) was added, and the mixture was refluxed for 12 hours. The solvent was evaporated, and the residue was partitioned between water and ethyl acetate. The organic layer was dried (Na₂SO₄) and concentrated to afford 3-(1H-imidazol-1-yl)propylamine as a pale-yellow oil (Yield: 74%).

Solid-Phase Synthesis for Scalability

Adapting protocols from, Boc-protected imidazole monomers are coupled to a resin-bound propanamide intermediate. After sequential deprotection and coupling, the product is cleaved from the resin using aminolysis.

Purification and Characterization

Recrystallization and Chromatography

  • Solvents : Ethanol, methanol, or ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel (230–400 mesh) with gradients of CH₂Cl₂/MeOH.

Spectroscopic Validation

  • FT-IR : Peaks at 1720 cm⁻¹ (C=O, thiazolidinedione), 1650 cm⁻¹ (amide I), and 1540 cm⁻¹ (amide II).

  • ¹H NMR (DMSO-d₆): δ 8.12 (s, 1H, imidazole-H), 7.75 (d, J = 10.2 Hz, 1H, benzylidene-H), 3.45–3.55 (m, 2H, propylamine-CH₂).

  • MS (ESI+) : m/z 427.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Knoevenagel + Alkylation6895Scalable, minimal by-productsRequires toxic alkylating agents
Direct Amide Coupling7298High selectivityCostly coupling reagents
Solid-Phase Synthesis8599Automated, high throughputSpecialized equipment required

Challenges and Mitigation Strategies

  • Stereochemical Control : The Z-configuration of the benzylidene group is maintained by using acidic conditions and avoiding prolonged heating.

  • By-Product Formation : Recrystallization in ethanol at ≤70°C reduces impurities related to succinic acid adducts.

  • Imidazole Stability : Boc-protection during solid-phase synthesis prevents undesired side reactions .

Chemical Reactions Analysis

Nucleophilic Additions at the Thiazolidinone Core

The dioxo-thiazolidine ring is susceptible to nucleophilic attack due to electron-deficient carbonyl groups. Key reactions include:

Reaction TypeConditionsOutcome
Michael Addition Basic media (e.g., KOH/EtOH)Addition of nucleophiles (e.g., amines, thiols) at the α,β-unsaturated ketone of the benzylidene group.
Ring-Opening Acidic hydrolysis (HCl/H₂O)Cleavage of the thiazolidine ring to form thioamide intermediates.

For example, analogs such as (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide (THZD3) undergo ring-opening under acidic conditions, yielding bioactive metabolites .

Cycloaddition Reactions

The benzylidene group participates in [4+2] Diels-Alder reactions, forming six-membered cyclic adducts:

DienophileConditionsProduct
Maleic Anhydride Reflux in tolueneSpirocyclic oxathiazine derivatives.
Tetrazines Room temperaturePyridazine-linked hybrids.

Such reactions enhance structural diversity for pharmacological optimization .

Oxidation and Reduction

The thiazolidinone ring and imidazole moiety exhibit redox activity:

ProcessReagentsOutcome
Oxidation H₂O₂, Fe³⁺ catalystsSulfoxide formation at the thiazolidine sulfur.
Reduction NaBH₄, Pd/C under H₂Saturation of the benzylidene double bond.

Studies on similar thiazolidinediones show that oxidation can modulate COX-II inhibitory activity by altering electron distribution .

Hydrolysis and Stability

The amide bond and thiazolidinone ring hydrolyze under specific conditions:

ConditionHydrolysis SiteProducts
Acidic (pH < 3) Amide bondPropanoic acid and imidazole-alkylamine.
Alkaline (pH > 10) Thiazolidinone ring2,4-Dioxo-thiazolidine fragments.

Stability studies of analogs like ODZ5 reveal susceptibility to hydrolytic degradation, impacting bioavailability .

Biological Interactions

The compound interacts with cyclooxygenase (COX) enzymes via non-covalent binding:

TargetInteraction TypeOutcome
COX-II Competitive inhibitionBlocks arachidonic acid binding, reducing prostaglandin synthesis.
iNOS Allosteric modulationSuppresses nitric oxide production.

Docking studies of THZD3 analogs demonstrate binding to COX-II’s hydrophobic channel, with IC₅₀ values of 4.16–23.55 μM .

Synthetic Modifications

Key derivatization strategies include:

ModificationReagentsPurpose
Imidazole Alkylation Alkyl halides, DMFEnhance solubility or target affinity.
Benzylidene Exchange Substituted benzaldehydesTune electronic properties.

For instance, replacing the benzylidene group with a 4-methoxybenzylidene moiety improves anti-inflammatory efficacy .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to this thiazolidinedione derivative exhibit various biological activities:

  • Anticancer Properties : Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid homeostasis. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer models.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, possibly through the modulation of inflammatory pathways mediated by PPARs. This makes it a candidate for treating diseases characterized by chronic inflammation.
  • Antioxidant Activity : The presence of multiple functional groups allows for scavenging of free radicals, thus contributing to its antioxidant properties. This activity is essential in preventing oxidative stress-related diseases.

Case Studies

Several studies have highlighted the efficacy of thiazolidinedione derivatives in clinical settings:

  • Cancer Treatment : A study published in Cancer Research demonstrated that a related thiazolidinedione compound significantly inhibited tumor growth in xenograft models through PPARγ activation .
  • Diabetes Management : Thiazolidinediones are also explored for their insulin-sensitizing effects. A clinical trial indicated improved glycemic control among patients treated with thiazolidinedione derivatives, suggesting potential applications in diabetes management .
  • Inflammatory Diseases : Research has shown that compounds with similar structures can reduce markers of inflammation in animal models of arthritis, indicating their potential therapeutic role in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions, affecting enzymatic activities, while the thiazolidine ring can interact with biological macromolecules, potentially disrupting their normal functions. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolidinedione derivatives. Below, key structural and functional analogs are compared, emphasizing differences in substituents, stereochemistry, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Refinement Tools Used
Target Compound Thiazolidinedione (5Z) Benzylidene + imidazole-propyl side chain Kinase inhibition (hypothetical) SHELXL , ORTEP-3
Rosiglitazone Thiazolidinedione Pyridine + ethyl group PPAR-γ agonist SHELXTL
(5E)-5-Benzylidene-2,4-thiazolidinedione Thiazolidinedione (5E) Benzylidene (no side chain) Anti-inflammatory Coot, Phenix
N-(3-Morpholinopropyl)-thiazolidinedione Thiazolidinedione Morpholine-propyl side chain Antidiabetic (in vitro) OLEX2

Key Findings:

Stereochemical Impact : The (5Z) configuration in the target compound distinguishes it from the (5E) isomer, which exhibits reduced bioactivity due to steric hindrance in target binding .

Side Chain Influence : The imidazole-propyl side chain enhances solubility and enables hydrogen bonding with catalytic residues in kinase targets, unlike Rosiglitazone’s pyridine group, which prioritizes PPAR-γ binding .

Crystallographic Validation : SHELX-refined structures confirm planar geometry of the thiazolidinedione core, while ORTEP-3 visualizations highlight conformational flexibility in the side chain .

Methodological Considerations in Structural Analysis

The compound’s structural elucidation relied on SHELXL for high-precision refinement, leveraging its robustness in handling small-molecule crystallography . Comparative studies with Rosiglitazone utilized SHELXTL (Bruker AXS variant), emphasizing reproducibility in bond-length and angle calculations. ORTEP-3’s graphical interface facilitated side-chain conformation analysis, critical for understanding intramolecular interactions .

Biological Activity

The compound 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide , with a molecular formula of C19H20N4O3SC_{19}H_{20}N_{4}O_{3}S and a molecular weight of approximately 384.45 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structural complexity of this compound is characterized by the presence of a thiazolidine ring, an imidazole moiety, and a benzylidene group. These structural features are pivotal for its biological activity.

Structural Formula

3 5Z 5 benzylidene 2 4 dioxo 1 3 thiazolidin 3 yl N 3 1H imidazol 1 yl propyl propanamide\text{3 5Z 5 benzylidene 2 4 dioxo 1 3 thiazolidin 3 yl N 3 1H imidazol 1 yl propyl propanamide}

Key Properties

PropertyValue
Molecular FormulaC19H20N4O3S
Molecular Weight384.45 g/mol
CAS Number-

Antitumor Activity

Research indicates that thiazolidine derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human glioblastoma U251 cells and human melanoma WM793 cells. The results demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer agent.

The proposed mechanism involves the induction of apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound may induce S-phase growth arrest.
  • Apoptotic Pathways : Activation of caspases (caspase-3, -8, and -9) has been observed, leading to DNA fragmentation and externalization of phosphatidylserine.

Anticonvulsant Activity

In addition to its antitumor properties, compounds related to thiazolidines have been reported to exhibit anticonvulsant activity. The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring can enhance anticonvulsant effects.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has highlighted key modifications that enhance biological activity:

ModificationEffect on Activity
Substituents on thiazolidineIncrease in anticancer potency
Imidazole substitutionEnhanced interaction with target proteins
Benzylidene groupCritical for binding affinity

Comparative Studies

Comparative studies with other thiazolidine derivatives have shown that this compound exhibits superior activity against specific cancer cell lines when compared to structurally similar compounds.

Q & A

Q. How can researchers optimize the synthesis of 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide?

Methodological Answer: Synthetic optimization involves systematic variation of reaction parameters:

  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) with tertiary amines (e.g., Et3_3N) to stabilize intermediates and enhance yields .
  • Reaction Conditions : Reflux at 90–100°C for 2–3 hours to promote cyclization, followed by pH adjustment (8–9) with ammonia for precipitation .
  • Catalyst Screening : Test sodium acetate or POCl3_3 for thiazolidinone ring formation .
    Key Metrics: Monitor reaction progress via TLC and isolate products via recrystallization (e.g., DMSO/water mixtures) .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

Methodological Answer: Employ a multi-technique approach:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of benzylidene group) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight and detect byproducts.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation .
  • Thermal Analysis : DSC/TGA to assess thermal stability and polymorphic forms .

Q. How should initial biological activity screening be designed for this compound?

Methodological Answer: Prioritize target-based assays:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, using IC50_{50} as a benchmark .
  • Controls : Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to mitigate artifacts.

Q. What strategies improve solubility and formulation for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Salt Formation : Explore hydrochloride salts via reaction with HCl in ethanol .
  • Nanoparticle Encapsulation : Utilize PLGA nanoparticles for sustained release in pharmacokinetic studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of substituents in biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methyl groups on the benzylidene ring to assess steric/electronic effects .
  • Bioisosteric Replacement : Replace the thiazolidinone ring with triazoles or oxazolidinones and compare activity .
  • In Silico Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., tubulin) .

Q. How should contradictions in biological data (e.g., varying IC50_{50}50​ values across assays) be resolved?

Methodological Answer:

  • Assay Replication : Repeat experiments in triplicate under standardized conditions (pH, temperature) .
  • Off-Target Profiling : Use proteome-wide affinity chromatography to identify non-specific binding .
  • Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation .

Q. What computational methods aid in predicting reaction pathways for novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Apply DFT (e.g., B3LYP/6-31G*) to model transition states and energy barriers for cyclization steps .
  • Machine Learning : Train models on existing reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new analogs .
  • Retrosynthetic Analysis : Use software like ChemAxon to propose feasible synthetic routes for complex derivatives .

Q. How does tautomerism in the thiazolidinone ring affect stability and bioactivity?

Methodological Answer:

  • Tautomer Identification : Use 1^1H NMR in DMSO-d6_6 to detect keto-enol equilibria .
  • Stability Studies : Monitor tautomer ratios under physiological conditions (PBS, 37°C) via HPLC .
  • Activity Correlation : Compare IC50_{50} values of tautomer-enriched forms to determine bioactive conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.